molecular formula C12H20N2O B8563378 5-Aminomethyl-2-(3,3-dimethyl-butoxy)-pyridine

5-Aminomethyl-2-(3,3-dimethyl-butoxy)-pyridine

Cat. No. B8563378
M. Wt: 208.30 g/mol
InChI Key: ZDVHRSHBPNGZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminomethyl-2-(3,3-dimethyl-butoxy)-pyridine is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
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properties

Product Name

5-Aminomethyl-2-(3,3-dimethyl-butoxy)-pyridine

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

[6-(3,3-dimethylbutoxy)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H20N2O/c1-12(2,3)6-7-15-11-5-4-10(8-13)9-14-11/h4-5,9H,6-8,13H2,1-3H3

InChI Key

ZDVHRSHBPNGZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC1=NC=C(C=C1)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve 6-(3,3-dimethyl-butoxy)-nicotinonitrile (1.4 g, 6.86 mmol) in anhydrous THF (10 mL) under nitrogen and add 1M BH3-THF complex in THF (20.6 mL, 20.6 mmol). Stir the mixture overnight under nitrogen and then pour the reaction carefully into 5N aqueous HCl (20 mL). Stir the resulting suspension for 6 h at room temperature. Then basify by adding 2N aqueous NaOH (50 mL) and extract with dichloromethane (3×100 mL). Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Take-up the resulting oil in methanol and filter it through an SCX column eluting with methanol followed by 3M ammonia in methanol. Concentrate in vacuo to obtain the title compound (754 g, 50%). GC-MS m/z: 208 (M>).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

Dissolve 6-(3,3-dimethyl-butoxy)-nicotinonitrile (1.4 g, 6.86 mmol) in anhydrous THF (10 mL) under nitrogen and add 1M BH3-THF complex in THF (20.6 mL, 20.6 mmol). Stir the mixture overnight under nitrogen and then pour the reaction carefully into 5N aqueous HCl (20 mL). Stir the resulting suspension for 6 h at room temperature. Then basify by adding 2N aqueous
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Three

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